(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-prop-2-enyl-N-(thiophen-2-ylmethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-prop-2-enyl-N-(thiophen-2-ylmethyl)prop-2-enamide is a useful research compound. Its molecular formula is C21H25N3OS and its molecular weight is 367.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enaminone Complexes and Bioactivity
Research has demonstrated the synthesis of enaminones, including those similar in structure to (Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-prop-2-enyl-N-(thiophen-2-ylmethyl)prop-2-enamide, and their chelating with different metal nitrates. These enaminone complexes have been investigated for their bioactivity against various types of bacteria and fungi (Jeragh & Elassar, 2015).
Synthesis and Properties of Cyano Propenoic Acid Derivatives
Studies on the synthesis of 2-cyano propenoic acid derivatives, which are structurally related to the compound , have been conducted. These derivatives have been analyzed for their electronic properties, including ultraviolet–visible absorption spectroscopy, and thermal analysis (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
Anti-inflammatory and Antimicrobial Activities
Research has explored the reaction of similar enaminone compounds with various nucleophiles, resulting in new derivatives. Some of these products have been evaluated for their anti-inflammatory and antimicrobial activities, showcasing significant potential in these areas (Ahmed, 2017).
Solar Cell Applications
Novel organic sensitizers, which include functional groups similar to those in this compound, have been engineered for solar cell applications. These sensitizers exhibit high efficiency in converting incident photons to current when anchored onto TiO2 films (Kim et al., 2006).
Antimicrobial Activity of Thio-Substituted Derivatives
Thio-substituted derivatives, including those structurally related to the compound , have been synthesized and screened for their antimicrobial activities. These compounds present new avenues for the development of antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Development of Novel Immunomodulating Agents
Research in the field of immunomodulation has led to the synthesis of compounds structurally similar to this compound. These compounds show potential as immunosuppressive agents, particularly in modulating T-lymphocyte activity (Axton et al., 1992).
Properties
IUPAC Name |
(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-prop-2-enyl-N-(thiophen-2-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS/c1-5-9-23(15-20-8-7-11-26-20)21(25)19(14-22)13-18-12-16(3)24(10-6-2)17(18)4/h5,7-8,11-13H,1,6,9-10,15H2,2-4H3/b19-13- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXRYSWLACWDDK-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=C1C)C=C(C#N)C(=O)N(CC=C)CC2=CC=CS2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=CC(=C1C)/C=C(/C#N)\C(=O)N(CC=C)CC2=CC=CS2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.